

Application Notes and Protocols for Basic Red 18:1 Fluorescence Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 18:1*

Cat. No.: *B15554426*

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Introduction

Basic Red 18:1, a cationic monoazo dye, presents a promising fluorescent probe for visualizing negatively charged cellular components. Its chemical structure, characterized by a delocalized positive charge, facilitates its accumulation in organelles with a negative membrane potential, most notably the mitochondria. This document provides detailed application notes, recommended filter sets, and experimental protocols for the use of **Basic Red 18:1** in fluorescence imaging, with a particular focus on mitochondrial staining and the assessment of mitochondrial membrane potential.

Physicochemical and Fluorescent Properties

A summary of the key physicochemical and fluorescent properties of **Basic Red 18:1** is presented in the table below. Understanding these properties is essential for designing and optimizing fluorescence imaging experiments.

Property	Value/Description
Dye Class	Cationic, Monoazo
Appearance	Dark red powder
Excitation Maximum (λ_{ex})	~540-550 nm
Emission Maximum (λ_{em})	~570 nm
Fluorescence Quantum Yield (Φ_F)	Not explicitly reported for Basic Red 18:1. However, related red fluorescent dyes in aqueous environments can have quantum yields ranging from low (~0.1) to high (~0.9), depending on the specific molecular structure and local environment.
Photostability	Not explicitly reported for Basic Red 18:1. Azo dyes can be susceptible to photobleaching. It is recommended to minimize light exposure and use antifade reagents.

Recommended Filter Sets

Based on the excitation and emission spectra of **Basic Red 18:1**, standard filter sets designed for tetramethylrhodamine isothiocyanate (TRITC) or Texas Red are well-suited for its fluorescence imaging. These filter sets effectively isolate the fluorescence signal, maximizing the signal-to-noise ratio.

Filter Set	Excitation Filter (nm)	Dichroic Mirror (nm)	Emission Filter (nm)
TRITC	545/30	570	620/60
Texas Red	560/40	585	630/75

Experimental Protocols

The following protocols provide a general framework for using **Basic Red 18:1** to stain mitochondria in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

I. Live-Cell Staining of Mitochondria

This protocol describes the staining of mitochondria in living cells to assess mitochondrial membrane potential.

Materials:

- **Basic Red 18:1** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock in DMSO, for depolarization control)
- Coverslips or imaging plates suitable for microscopy
- Adherent mammalian cells

Procedure:

- Cell Preparation: Culture cells on coverslips or imaging plates to the desired confluency.
- Staining Solution Preparation: Prepare a fresh working solution of **Basic Red 18:1** in pre-warmed (37°C) live-cell imaging medium. A final concentration in the range of 100-500 nM is a good starting point.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.

- Add the **Basic Red 18:1** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
- Imaging:
 - Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC or Texas Red).
 - For a negative control (depolarized mitochondria), treat a separate set of cells with 10 µM CCCP for 5-10 minutes prior to and during imaging. A decrease in fluorescence intensity is expected in CCCP-treated cells.

II. Fixed-Cell Staining of Mitochondria

This protocol is for visualizing mitochondria in fixed cells. Note that fixation can affect mitochondrial membrane potential, so this method is primarily for morphological analysis.

Materials:

- **Basic Red 18:1** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Mounting medium with antifade reagent

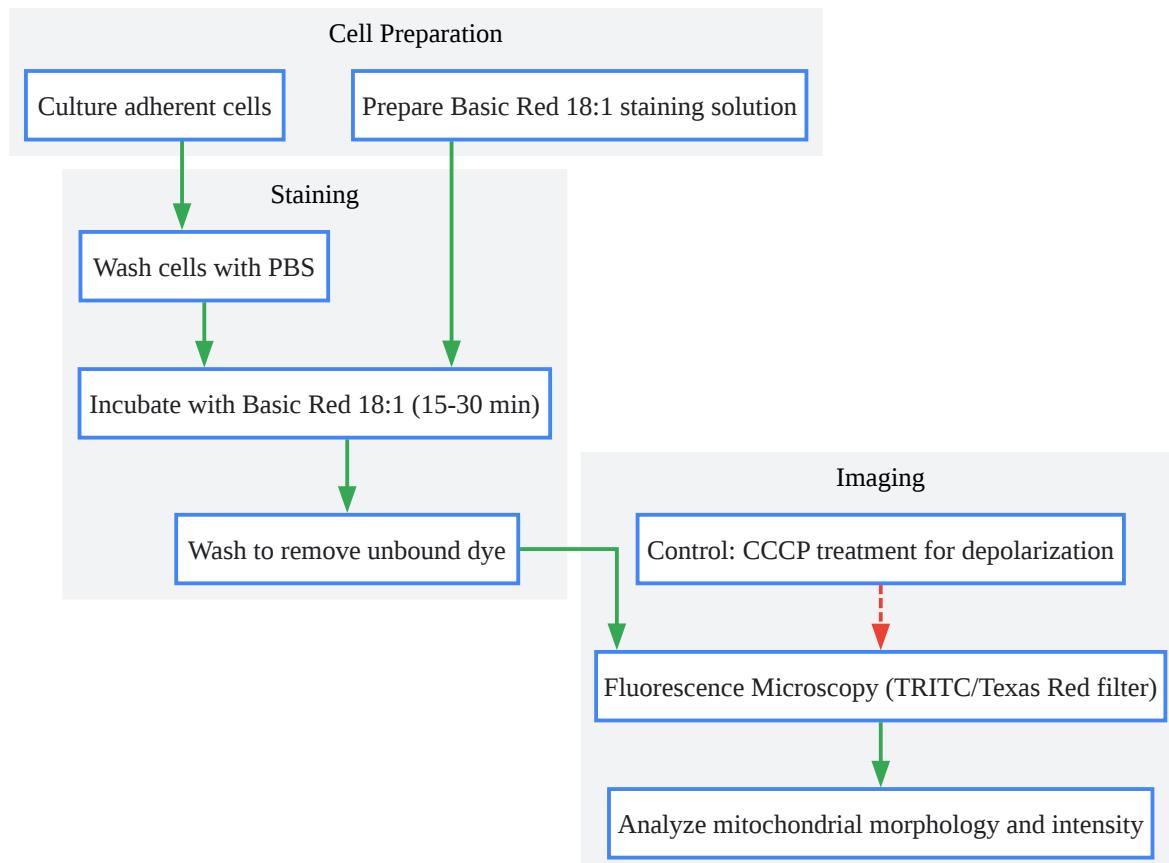
Procedure:

- Cell Fixation:

- Wash cultured cells with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization (Optional):
 - If necessary to improve dye penetration, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Prepare a working solution of **Basic Red 18:1** in PBS (e.g., 1-5 μ M).
 - Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature.
- Washing:
 - Remove the staining solution.
 - Wash the cells three to five times with PBS.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter set.

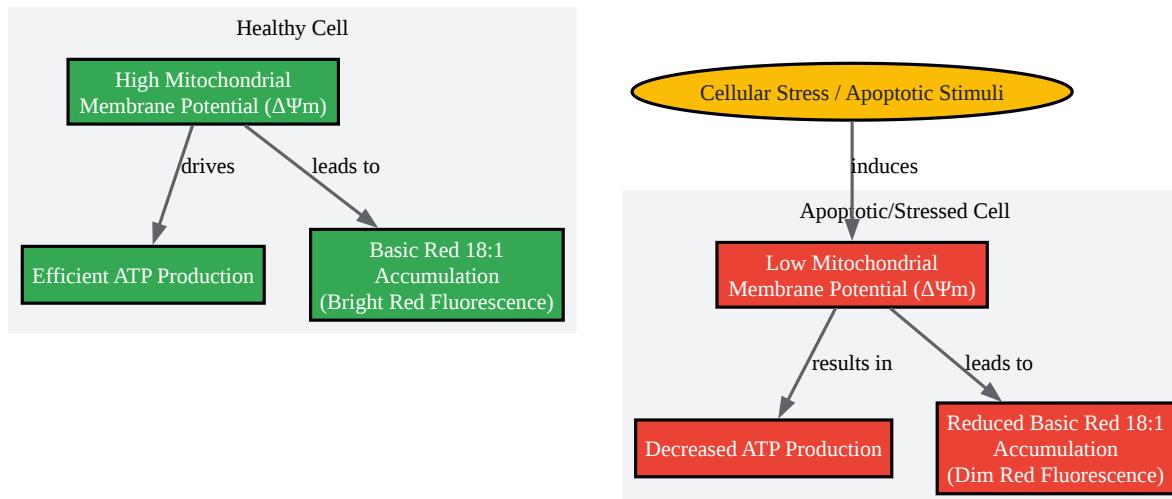
Mandatory Visualizations

Experimental Workflow for Live-Cell Mitochondrial Imaging

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Caption: Workflow for live-cell mitochondrial imaging with **Basic Red 18:1**.

Signaling Pathway: Mitochondrial Membrane Potential and Cell Health



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Caption: **Basic Red 18:1** fluorescence reflects mitochondrial health.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com